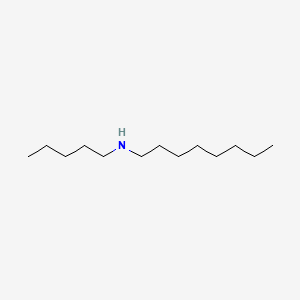

N-(N-OCTYL)-N-PENTYLAMINE

Description

Significance of Long-Chain Secondary Amines in Chemical Sciences

Long-chain secondary amines are a class of organic compounds characterized by a nitrogen atom bonded to two alkyl chains of significant length. These molecules are important in various fields of chemical science. Their long alkyl chains impart hydrophobic (water-repelling) properties, making them useful as surfactants, corrosion inhibitors, and anti-scaling agents. canada.ca In materials science, they serve as intermediates in the synthesis of polymers, adhesives, and coatings.

The versatility of long-chain amines also extends to their role as phase transfer agents. For instance, secondary amines with long alkyl chains have been successfully used to transfer gold nanoparticles from an aqueous solution to a nonpolar solvent like toluene. uni-tuebingen.de This process is crucial for the development of new nanomaterials with applications in electronics and biomedicine. uni-tuebingen.de Furthermore, these amines are key components in the production of agrochemicals such as pesticides and herbicides.

Evolution of Research Trajectories Pertaining to N-Alkylated Amines

The synthesis of N-alkylated amines has been a long-standing focus of organic chemistry. rsc.org Traditional methods often involved the use of alkyl halides or carbonyl compounds with reducing agents. rsc.org However, these methods can have drawbacks, including the use of harsh reagents and the production of unwanted byproducts. manchester.ac.uk

In recent years, research has shifted towards more sustainable and efficient "green" synthesis methods. sioc-journal.cn A significant area of development is the N-alkylation of amines using alcohols as the alkylating agent, a process that produces water as the only byproduct. sioc-journal.cn This "hydrogen borrowing" or "hydrogen autotransfer" methodology involves a metal catalyst temporarily "borrowing" hydrogen from the alcohol to form a carbonyl compound, which then reacts with the amine. scientific.netorganic-chemistry.org The catalyst then returns the hydrogen to complete the reaction. organic-chemistry.org

Researchers have explored various catalysts for these reactions, including those based on noble metals like palladium, iridium, and ruthenium, as well as more abundant and less expensive base metals like manganese and nickel-copper hybrids. cas.cnacs.orgbohrium.comdtu.dk The development of heterogeneous catalysts, which can be easily separated and reused, is another key trend in this field. cas.cn

Current Research Challenges and Strategic Opportunities for N-(N-OCTYL)-N-PENTYLAMINE

While significant progress has been made in the synthesis of N-alkylated amines, challenges remain. For long-chain amines like this compound, achieving high selectivity and yield can be difficult. The synthesis often requires optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. researchgate.net

A key opportunity lies in the development of highly active and selective catalysts that can function under mild conditions. organic-chemistry.orgbohrium.com The use of earth-abundant metals as catalysts is a particularly promising avenue for creating more sustainable and cost-effective synthetic routes. bohrium.com Another area of opportunity is the exploration of novel applications for this compound, leveraging its specific properties. For example, its long alkyl chains could be advantageous in applications requiring strong hydrophobic interactions or specific self-assembly properties.

Fundamental Research Paradigms and Objectives for the Chemical Compound

The primary research objective for this compound is to fully elucidate its chemical and physical properties and to explore its potential in various applications. This includes a thorough characterization of the compound and the development of efficient and sustainable synthetic methods.

Key research paradigms include:

Catalyst Development: Designing and synthesizing novel catalysts for the efficient N-alkylation of amines with alcohols. sioc-journal.cncas.cn This involves studying the relationship between catalyst structure and activity to improve performance and selectivity.

Green Chemistry: Focusing on environmentally friendly synthetic routes that minimize waste and the use of hazardous materials. sioc-journal.cnnih.gov The use of water as a solvent and the development of recyclable catalysts are key aspects of this paradigm. researchgate.net

Materials Science: Investigating the self-assembly properties of this compound and its potential use in the creation of new materials with tailored functionalities. uni-tuebingen.de

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6835-13-8 | chemicalbook.comscbt.com |

| Molecular Formula | C13H29N | scbt.com |

| Molecular Weight | 199.38 g/mol | scbt.com |

| IUPAC Name | N-pentyloctan-1-amine | |

| Refractive Index | 1.4370 | chemicalbook.com |

| SMILES | CCCCCCCCNCCCCC | |

| InChI | InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |

| InChI Key | MKZYBVBFFWCQGK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N-pentyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZYBVBFFWCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602098 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-13-8 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N N Octyl N Pentylamine and Its Analogues

Chemo- and Regioselective Strategies for Secondary Amine Construction

The selective synthesis of secondary amines from a mixture of primary amines and other functional groups, or the specific formation of one regioisomer over another, presents a significant synthetic challenge. Modern methodologies are increasingly focused on achieving high levels of chemo- and regioselectivity.

Functionalization of Inert C-H Bonds via Amination

The direct functionalization of otherwise unreactive C-H bonds to form C-N bonds represents a paradigm shift in amine synthesis, offering a more direct and atom-economical route to these compounds. nih.govgoogle.com This strategy avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. rsc.org

Transition metal-catalyzed C-H amination has been a particularly fruitful area of research. sioc-journal.cnnih.gov These reactions often involve the in-situ generation of a reactive metal-nitrene intermediate that can insert into a C-H bond. wikipedia.org The choice of metal catalyst and directing group can provide high levels of chemo- and regioselectivity. For instance, copper-catalyzed regioselective C-H amination of phenol (B47542) derivatives has been achieved with the assistance of a phenanthroline-based bidentate auxiliary. acs.org This reaction proceeds smoothly with a copper salt and air as the terminal oxidant. acs.org

Electrochemical methods have also been developed for intramolecular C-H amination, providing a metal- and oxidant-free approach to constructing nitrogen-containing heterocycles. rsc.org These reactions can proceed with high regioselectivity. rsc.org Furthermore, iron-catalyzed C-H amination has been shown to be effective for the functionalization of a broad range of aliphatic C-H bonds, including those in complex molecules and natural products. google.combohrium.com

Radical-Mediated N-N Bond Formation and Amination Pathways

Radical-mediated reactions offer unique pathways for the formation of C-N and N-N bonds, often complementing traditional ionic or metal-catalyzed processes. numberanalytics.com These reactions typically involve the generation of highly reactive nitrogen-centered radicals that can participate in a variety of transformations. acs.orgresearchgate.net

One approach involves the photolytic generation of aminium radicals from N-chloroamines. rsc.org These electrophilic radicals can then undergo intramolecular C-H amination to form a variety of cyclic amines. rsc.orgresearchgate.net This method has been shown to be tolerant of various functional groups and can be performed as a one-pot reaction starting from secondary amines. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals under mild conditions. nih.govbeilstein-journals.org In these systems, a photosensitizer absorbs visible light and then engages in a single-electron transfer (SET) process with an amine substrate to generate a nitrogen radical cation. nih.govbeilstein-journals.org This intermediate can then undergo various reactions, including C-H functionalization and cycloadditions. nih.gov

The direct coupling of two nitrogen atoms to form a hydrazine (B178648) linkage can also be achieved through radical-mediated pathways. rsc.org For example, the copper-mediated dehydrogenative coupling of secondary amines can produce tetrasubstituted hydrazines. rsc.org This reaction is thought to proceed through the formation of an amino radical in the coordination sphere of the copper complex. rsc.org

| Radical Precursor | Generation Method | Key Transformation | Product Type |

| N-Chloroamines | UV Photolysis | Intramolecular C-H Amination | Cyclic Amines rsc.org |

| Secondary Amines | Visible-Light Photoredox Catalysis | C-H Functionalization | Functionalized Amines nih.gov |

| Secondary Amines | Copper-Mediated Oxidation | Dehydrogenative N-N Coupling | Hydrazines rsc.org |

Green Chemistry Principles in Amine Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for amines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

The use of renewable feedstocks is a key aspect of green amine synthesis. rsc.org For example, alcohols derived from biomass can be used as alkylating agents in "hydrogen borrowing" reactions. rsc.org The development of catalytic systems for the reductive amination of fatty acids and their esters provides a sustainable route to N,N-dialkyl fatty amines. rsc.org

Solvent choice is another critical factor. The use of deep eutectic solvents (DESs) as both catalysts and reaction media for N-alkylation reactions has been explored. mdpi.com These solvents are often biodegradable and can be recycled. Similarly, propylene (B89431) carbonate, a green solvent, can serve as both a reagent and solvent in the N-alkylation of N-heterocycles, avoiding the need for genotoxic alkyl halides. nih.govmdpi.com

Novel Derivatization Pathways and Amine Precursor Chemistry

The development of novel methods for the derivatization of amines and the synthesis of their precursors is crucial for expanding the accessible chemical space and enabling the synthesis of complex nitrogen-containing molecules.

Nitrene-Mediated Aminative Coupling Reactions

Nitrene-mediated reactions are a powerful tool for the formation of C-N bonds. wikipedia.orgnumberanalytics.com Nitrenes are highly reactive, electron-deficient nitrogen species that can undergo a variety of transformations, including C-H insertion and addition to π-systems. nih.gov

Transition metal-catalyzed nitrene transfer reactions have been extensively studied and provide a versatile strategy for C-H amination. wisc.eduresearchgate.netnih.gov Catalysts based on rhodium, copper, and iron have been shown to be effective in mediating these transformations. google.comwikipedia.orgresearchgate.net The use of directing groups can enhance the regioselectivity of nitrene insertion reactions. sioc-journal.cn

Recently, a novel nitrene-mediated aminative N-N-N coupling reaction has been reported. nih.govrsc.org This reaction utilizes an anomeric amide to generate an aminonitrene intermediate in situ, which is then trapped by a nitrosoarene to form a triazene (B1217601) 1-oxide. nih.govrsc.org This one-step process operates under mild conditions and exhibits a broad substrate scope. nih.govrsc.org

Biocatalysis is also emerging as a powerful approach for nitrene-mediated C-H amination. nih.govnih.gov Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.govnih.gov

| Nitrene Precursor | Generation Method | Key Transformation | Product Type |

| Sulfamate Esters | Rhodium Catalysis | Intramolecular C-H Amination | Cyclic Amines wikipedia.org |

| Azides | Iron Catalysis | Intermolecular C-H Amination | Acyclic Secondary Amines google.com |

| Anomeric Amides | Base-Mediated | Aminative N-N-N Coupling | Triazene 1-Oxides nih.govrsc.org |

| Carboxylic Acid Esters | Biocatalysis (Nitrene Transferase) | Enantioselective C-H Amination | α-Amino Esters nih.govnih.gov |

Controlled Synthesis of N-Substituted Amides and Related Compounds

One versatile strategy for the synthesis of unsymmetrical secondary amines involves the formation of an N-substituted amide, followed by its reduction. This two-step process offers a high degree of control, as the initial acylation of a primary amine is typically a highly selective reaction, and subsequent reduction of the stable amide intermediate yields the desired secondary amine.

A common approach begins with the acylation of a primary amine, such as octylamine (B49996), with a carboxylic acid derivative like pentanoyl chloride or pentanoic anhydride. This reaction forms the corresponding N-octylpentanamide. The subsequent reduction of this amide is a critical step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often employed to convert the amide to the amine without affecting other functional groups. acs.org

For instance, the synthesis of N-isobutyl-4-phenylbutan-1-amine, an analogue, was achieved by first reacting 4-phenylbutan-1-amine with isobutyryl chloride to form N-(4-phenylbutyl)isobutyramide, which was then reduced with LiAlH₄ in tetrahydrofuran (B95107) (THF) to yield the target secondary amine. acs.org A similar pathway can be envisioned for N-(N-octyl)-N-pentylamine, starting from octylamine and pentanoyl chloride.

The table below summarizes the key steps and typical reagents involved in this synthetic route.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation | Pentanoyl chloride, Triethylamine, Dichloromethane, 0 °C to 25 °C | N-octylpentanamide |

| 2 | Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 50-60 °C | This compound |

This table presents a generalized procedure based on analogous syntheses.

Recent advancements have also explored alternative coupling agents for amide formation. The use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), allows for the coupling of amides and amines under mild, metal-free conditions, offering a versatile route to unsymmetrical ureas and potentially adaptable to amide synthesis. nih.gov

Dialkylation and Related Transformations

Direct alkylation of primary amines is a more direct route to secondary amines, though it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. scbt.com However, advanced catalytic systems have been developed to control this reactivity and favor the formation of unsymmetrical secondary amines.

Reductive Amination:

A highly effective and widely used method for the synthesis of unsymmetrical secondary amines is reductive amination. youtube.com This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed due to their selectivity for the imine over the carbonyl starting material. google.com

For the synthesis of this compound, two primary pathways exist:

Reaction of octylamine with pentanal.

Reaction of pentylamine with octanal (B89490).

Both routes are expected to yield the same product. The reaction is typically carried out in a suitable solvent like methanol (B129727) or dichloroethane, often with a catalytic amount of acid to facilitate imine formation. youtube.com Studies on the reductive amination of aliphatic aldehydes have shown good yields. For example, the reductive amination of octanal with ammonia (B1221849) using a bimetallic Rh/Ir catalyst yielded octylamine in 47% yield, demonstrating the feasibility of this transformation for long-chain aliphatic aldehydes. jconsortium.com

The following table outlines the general conditions for the synthesis of this compound via reductive amination.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (Analogous Reactions) |

| Octylamine | Pentanal | NaBH(OAc)₃ | Dichloroethane | Good to Excellent |

| Pentylamine | Octanal | NaBH₃CN | Methanol | Good to Excellent |

This table is based on general procedures for reductive amination of aliphatic aldehydes and amines.

Catalytic N-Alkylation with Alcohols:

An environmentally friendly alternative to using alkyl halides is the N-alkylation of amines with alcohols, where water is the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine. sioc-journal.cn

A study on the N-alkylation of amines with alcohols using a palladium supported on iron(III) oxide (Pd/Fe₂O₃) catalyst demonstrated the synthesis of N-heptyl-octylamine from heptylamine (B89852) and octanol (B41247) with 81% selectivity. This result for a close analogue strongly suggests the viability of this method for producing this compound from either octylamine and pentanol (B124592) or pentylamine and octanol. rsc.org

Deaminative Coupling of Primary Amines:

A more recent and innovative approach involves the catalytic deaminative coupling of two different primary amines. A ruthenium-based catalyst has been shown to be highly chemoselective in promoting the coupling of two different primary amines to form an unsymmetrical secondary amine, with ammonia as the only byproduct. marquette.edunih.govresearchgate.net This method avoids the use of carbonyl compounds or alkylating agents altogether. While specific examples with octylamine and pentylamine are not detailed, the broad substrate scope reported for this methodology suggests its potential applicability.

Mechanistic Investigations of N N Octyl N Pentylamine Reactivity

Impact of N-Substituents on Amine Reactivity and Selectivity

The nature of the N-substituents—in this case, the octyl and pentyl groups—profoundly influences the reactivity and selectivity of N-(N-octyl)-N-pentylamine. These alkyl groups have several effects:

Steric Hindrance : The bulky octyl and pentyl groups can impede the approach of reactants to the nitrogen atom. fiveable.me This steric congestion can slow down reactions, such as nucleophilic substitution, and can be a significant challenge in processes like reductive amination. nih.gov In some cases, steric hindrance can prevent the formation of an alkyl imine, leading to the failure of the reductive amination process. nih.gov However, this same steric bulk can be exploited to achieve selectivity. For instance, in intermolecular C–H amination, steric effects are a principal determinant of site selectivity. nih.gov

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This inductive effect enhances the nucleophilicity and basicity of the amine compared to ammonia (B1221849) or primary amines. fiveable.me Increased nucleophilicity generally leads to faster reaction rates in nucleophilic attack scenarios. masterorganicchemistry.com However, the relationship is not always straightforward, as over-alkylation can lead to a more reactive nucleophile, making selective mono-alkylation challenging in traditional methods. acs.org

Solubility : The long alkyl chains of this compound enhance its solubility in nonpolar organic solvents, which can be a critical factor in homogeneous catalysis.

| Factor | Influence on this compound |

| Steric Hindrance | Decreases reaction rates by impeding reactant approach; influences site selectivity. nih.govfiveable.menih.gov |

| Electronic Effect | Increases nucleophilicity and basicity via inductive effect of octyl and pentyl groups. fiveable.me |

| Solubility | Long alkyl chains improve solubility in organic solvents. |

Intermolecular Amination Pathways and Positional Selectivity

Intermolecular C–H amination is a powerful strategy for forming C–N bonds directly from hydrocarbons, and secondary amines like this compound can serve as the nitrogen source. acs.org The challenge in these reactions lies in controlling the positional selectivity—that is, directing the amination to a specific C–H bond within a complex molecule.

Recent studies have shown that selective intermolecular amination of C–H bonds at tertiary carbon centers is achievable. nih.gov The selectivity is often governed by a combination of steric and electronic factors. For instance, in rhodium-catalyzed aminations, steric effects are implicated as a primary driver for site selectivity. nih.gov The reaction is also sensitive to the electronic environment, with product yields generally improving as the distance between the target C–H bond and any electron-withdrawing groups increases. nih.gov

In palladium-catalyzed intermolecular allylic C–H amination, secondary amines can be coupled directly with terminal olefins. rsc.org This process can proceed via a Pd(0/I/II) catalytic cycle, where an aryl radical generated in the cycle performs a hydrogen atom transfer (HAT) from an allylic C–H bond. rsc.org The use of different ligands can influence the regioselectivity, for example, between linear and branched products. nih.gov

Metal-free conditions have also been developed for site-selective intermolecular amination at unactivated methylene (B1212753) positions. rsc.org This selectivity is dictated by the intrinsic reactivity of the substrate, often influenced by the presence of distant electron-withdrawing groups, without the need for a directing group. rsc.org

| Catalytic System | Key Features of Selectivity |

| Rhodium-catalyzed | Steric effects are a primary determinant; influenced by electronic properties of the substrate. nih.gov |

| Palladium-catalyzed | Achieves high regio- and stereoselectivity in allylic C-H amination; can involve a HAT mechanism. nih.govrsc.org |

| Metal-free | Site-selectivity at remote methylene positions is governed by the substrate's intrinsic electronic properties. rsc.org |

Characterization and Role of Radical Intermediates in Amine Transformations

Radical intermediates play a crucial role in many transformations involving amines. In photoredox catalysis, for example, single electron transfer (SET) from an electron-rich species can generate radical cations. Enamines, which can be formed from secondary amines, can undergo SET to form enamine radical cations. chinesechemsoc.orgjiaolei.groupchinesechemsoc.org These open-shell intermediates are highly reactive and can participate in various coupling reactions. chinesechemsoc.org

Advanced techniques like time-resolved electron paramagnetic resonance (EPR) have enabled the direct observation and characterization of transient radical intermediates, such as enamine radical cations and α-imino radicals, on a microsecond timescale. jiaolei.groupchinesechemsoc.org These studies have revealed the kinetics and reaction pathways of these species. For instance, in reactions with styrene, the enamine radical cation was found to be a key reactive intermediate. chinesechemsoc.orgchinesechemsoc.org

In the context of C–H amination, radical pathways are also prevalent. Mechanistic studies, including the use of radical traps and crossover experiments, support the involvement of radical intermediates. rsc.orgshareok.org For example, cobalt-catalyzed amination of C(sp³)–H bonds is proposed to proceed via a hydrogen atom transfer (HAT) to generate an alkyl radical, which is then trapped by the cobalt catalyst. rsc.org Similarly, copper-catalyzed amination mechanisms have been investigated, with some results consistent with a stepwise insertion into the C-H bond via carbon radical intermediates. shareok.org The formation of N-nitrosodimethylamine during the chloramination of secondary amines has also been shown to involve radical intermediates. bohrium.com

A recently developed carbonyl alkylative amination process involves the addition of an alkyl radical to a neutral imine, formed from a primary amine and an aldehyde, to generate an aminyl radical. nih.govrsc.org This aminyl radical then undergoes a hydrogen atom transfer to yield the final α-branched secondary alkylamine product. rsc.orgrsc.org

| Reaction Type | Radical Intermediate(s) | Role of Radical |

| Photoredox Catalysis | Enamine radical cation, α-imino radical | Key reactive species for coupling reactions. chinesechemsoc.orgjiaolei.groupchinesechemsoc.org |

| C-H Amination | Alkyl radical, Carbon radical | Intermediate formed via HAT, leading to C-N bond formation. shareok.orgrsc.org |

| Carbonyl Alkylative Amination | Alkyl radical, Aminyl radical | Addition of alkyl radical to imine, followed by HAT. nih.govrsc.org |

Computational and Theoretical Studies on N N Octyl N Pentylamine

Density Functional Theory (DFT) Applications in Amine Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is instrumental in predicting molecular properties and reaction mechanisms. mdpi.comacs.org

DFT calculations are pivotal in determining the electronic characteristics of amines. mdpi.com Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offer insights into a molecule's reactivity. researchgate.netacs.org The HOMO energy is related to the electron-donating ability, while the LUMO energy indicates the capacity to accept electrons. researchgate.net For secondary amines, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making it a primary site for electrophilic attack.

The reactivity of amines can be further understood by analyzing various quantum chemical descriptors. acs.orgresearchgate.net These descriptors, including electronegativity, chemical potential, and global hardness, are calculated from electronic structure data and help in predicting how a molecule will behave in a chemical reaction. nih.gov For instance, electron-donating groups attached to the nitrogen atom tend to increase the HOMO energy, thereby enhancing the amine's nucleophilicity and reactivity towards electrophiles. osti.gov Conversely, electron-withdrawing groups can decrease reactivity. osti.gov

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.1 D | Measures the polarity of the molecule. |

DFT is also a powerful tool for modeling reaction pathways and identifying transition states, which are critical for understanding reaction kinetics. nih.govacs.org For amines, this includes studying mechanisms of reactions such as nucleophilic substitution, oxidation, and condensation reactions. nih.govnih.govbohrium.com By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

The transition state, the highest point on this pathway, represents the energy barrier that must be overcome for the reaction to occur. researchgate.net DFT calculations can determine the geometry and energy of this transition state, providing the activation energy of the reaction. acs.org For example, in the reaction of a secondary amine with an aldehyde, DFT can model the formation of a carbinolamine intermediate and its subsequent dehydration to an enamine or iminium ion. nih.gov These calculations have shown that factors like the presence of a catalyst or the nature of the solvent can significantly lower the activation energy. acs.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Amine Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. journalssystem.commdpi.com These models are built by correlating variations in the activities or properties of a series of compounds with changes in their molecular descriptors. tandfonline.com For amine analogues, QSAR/QSPR can be used to predict a wide range of characteristics, including toxicity, boiling point, and solubility. nih.govacs.org

The development of a QSAR/QSPR model involves several key steps: compiling a dataset of compounds with known activities or properties, calculating a variety of molecular descriptors, selecting the most relevant descriptors, and generating a mathematical equation that relates the descriptors to the activity or property. mdpi.com Descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. researchgate.netresearchgate.net For aliphatic amines, descriptors such as the 1-octanol/water partition coefficient (log KOW), polarizability, and total energy have been used to develop predictive models for ecotoxicity. nih.govresearchgate.networldscientific.com

| Model Equation | Statistical Parameters | Applicability |

|---|---|---|

| log LC50(-1) = 0.80(log KOW) - 1.80 | n = 23, r² = 0.96 | Predicting toxicity in Pimephales promelas. nih.gov |

| log IGC50(-1) = 0.72(log KOW) - 1.64 | n = 20, r² = 0.92 | Predicting toxicity in Tetrahymena pyriformis. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. ulisboa.ptmun.ca By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a dynamic picture of molecular behavior. ulisboa.pt For flexible molecules like N-(N-octyl)-N-pentylamine, with its long alkyl chains, MD simulations are particularly useful for conformational analysis and studying intermolecular interactions. psu.edu

The long octyl and pentyl chains can adopt a multitude of conformations due to rotation around the carbon-carbon single bonds. MD simulations can explore the conformational space of the molecule, identifying the most stable (lowest energy) conformations and the transitions between them. mun.caresearchgate.net The mobility of these long-chain alkylamines is influenced by factors such as temperature and the surrounding solvent. psu.edu In solution, these amines can self-assemble, and MD simulations can shed light on the structure and dynamics of these aggregates. aiche.org

Theoretical Insights into Noncovalent Interactions in Amine Systems

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the structure and function of molecular systems. harvard.edunih.gov While weaker than covalent bonds, these interactions are vital in processes like molecular recognition, self-assembly, and the stabilization of transition states in chemical reactions. harvard.edubeilstein-journals.orgmdpi.com Theoretical methods, particularly DFT, are well-suited to study these interactions in amine systems. researchgate.net

Biochemical and Biological Interaction Studies

Interactions with Bio-Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules with biomacromolecules like DNA and proteins is a critical area of study. While direct research on N-(N-octyl)-N-pentylamine is not available, studies on analogous compounds offer valuable perspectives.

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecule. Studies on N-substituted glycine (B1666218) derivatives, including those with octyl and pentyl chains, have utilized molecular docking to understand their interaction with DNA. nih.govresearchgate.netacs.org For instance, research on N-octyl glycine and other N-substituted glycine derivatives revealed that the lipophilicity conferred by the alkyl chains plays a significant role in their potential to interact with DNA. nih.govresearchgate.netacs.org Molecular docking studies indicated that derivatives like octyl glycine have a high negative docking energy, suggesting a strong tendency to interact with DNA, likely through groove binding. nih.govresearchgate.netacs.org

In a study of naphthalimide analogues, which included derivatives synthesized using n-octylamine and n-pentylamine, molecular docking was employed to investigate their interaction with DNA. rsc.org The results suggested that these compounds could act as DNA intercalating agents, a mode of action often associated with anticancer properties. rsc.org Similarly, research on benzotriazinone carboxamides, some of which were synthesized using octylamine (B49996) and pentylamine, used molecular docking to explore their binding interactions with alpha-glucosidase, indicating their potential as enzyme inhibitors. nih.govmdpi.com

Spectroscopic techniques are instrumental in examining the binding of small molecules to biomacromolecules. For N-substituted glycine derivatives, including those with octyl and pentyl groups, UV-vis, fluorescence, and circular dichroism spectroscopy have been used to study their interactions with DNA and human serum albumin (HSA). nih.govresearchgate.netacs.org These studies suggest that the interaction with DNA is likely electrostatic and involves groove binding. acs.org

In the context of cytochrome P450 enzymes, fatty amines have been shown to induce Type II spectral shifts, indicating interaction with the heme iron of the enzyme. nih.gov A study on CYP110 demonstrated that while n-butylamine did not cause a spectral shift, n-pentylamine did, and there was a trend of tighter binding with increasing hydrocarbon chain length. nih.gov This suggests that the octyl and pentyl chains of this compound could facilitate its interaction with such enzymes.

Amines as Precursors for Biologically Active Derivatives

Secondary amines like this compound are valuable precursors for the synthesis of a wide range of biologically active derivatives. Their reactivity allows for the introduction of various functional groups, leading to compounds with potential therapeutic applications.

For example, N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been synthesized and tested for their antimycobacterial activity. mdpi.com The synthesis involved the use of various alkylamines, and the resulting compounds, such as 3-(octylamino)-N-methyl-pyrazine-2-carboxamide, showed activity against Mycobacterium tuberculosis. mdpi.com Similarly, oxazolone (B7731731) carboxamides, some prepared using n-pentylamine, have been identified as inhibitors of acid ceramidase, an enzyme implicated in various diseases. acs.org

The synthesis of N-allyl naphthalimide analogues with anticancer potential has also utilized primary amines like n-octylamine and n-pentylamine. rsc.org Furthermore, the development of inhibitors for bacterial enzymes, such as TrmD, has involved the synthesis of derivatives with varying alkyl chain lengths, including those derived from octylamine, to optimize their inhibitory activity. acs.org

Development of Advanced Biochemical Probes and Sensors Based on Amine Derivatives

The unique properties of amines and their derivatives make them suitable for the development of biochemical probes and sensors. For instance, fluorophilic amines have been synthesized and used as ionophores in ion-selective electrodes (ISEs) for sensing pH. acs.orgresearchgate.net The structure of the amine, including the length of the alkyl chains, influences the sensor's performance. For example, a tris[perfluoro(octyl)butyl]amine ionophore showed an improved potentiometric selectivity compared to other analogues. researchgate.net This highlights the potential of specifically designed amines in creating sensitive and selective analytical tools.

While there is no direct evidence of this compound being used in probes or sensors, the principles demonstrated in the development of amine-based sensors suggest that its structural features could be adapted for such applications.

In Vitro Toxicological Assessment of Amine Analogues

The toxicological properties of amine analogues are an important area of investigation. Studies on synthetic cathinones have shown that the substitution of a pyrrolidine (B122466) ring with a secondary amine analogue can influence the cytotoxicity of the compound. nih.govresearchgate.net This suggests that the secondary amine moiety is a key determinant of biological activity.

In a study on N-substituted glycine derivatives, the cytotoxicity of compounds with varying alkyl chain lengths (from propyl to octyl) was tested against human foreskin fibroblast (HFF) cell lines. nih.govresearchgate.netacs.org The results showed IC50 values in the micromolar range, with toxicity generally increasing with the lipophilicity of the alkyl chain. nih.govresearchgate.net This indicates that the octyl and pentyl groups in this compound would likely contribute to its cytotoxic potential.

Furthermore, research on antitumor agents has indicated that a secondary amine is often crucial for activity, as tertiary amine analogues of some compounds were found to be inactive. nih.gov This underscores the importance of the secondary amine structure in the biological effects of these molecules.

Environmental Fate and Advanced Analytical Detection of N N Octyl N Pentylamine

Environmental Distribution and Transformation Pathways

The environmental journey of N-(N-OCTYL)-N-PENTYLAMINE, a long-chain secondary alkylamine, is governed by its physical and chemical properties and its interactions within different environmental compartments. A safety data sheet for the compound suggests it has low water solubility, which implies it is not likely to be mobile in the environment and that spillage is unlikely to penetrate soil. thermofisher.com Furthermore, it is not expected to be readily degradable in wastewater treatment plants. thermofisher.com

In general, amines can enter the environment through industrial and agricultural activities, as well as from the natural degradation of organic matter containing nitrogen. researchgate.net Once released, they are subject to various transformation and degradation processes. ieaghg.org

Formation of N-Nitrosamines from Alkylamines

A significant transformation pathway for secondary amines like this compound is the reaction with nitrosating agents to form N-nitrosamines. pjoes.com These compounds are of considerable concern as many are classified as probable human carcinogens. ieaghg.orgwikipedia.org The formation typically occurs when a secondary amine reacts with nitrous acid (HNO₂) or other nitrosating agents derived from nitrites (NO₂⁻) under acidic conditions. wikipedia.orgacs.org

The general reaction is: R₂NH (secondary amine) + HNO₂ → R₂N-N=O (N-nitrosamine) + H₂O wikipedia.org

This reaction is relevant in various environments where both amine precursors and nitrosating agents are present, such as in the atmosphere, water, soil, and even within indoor settings from reactions on surfaces. pjoes.comacs.org Laboratory studies have demonstrated that various secondary amines, including the structurally similar dioctylamine (B52008) (DOtA), readily react with gaseous nitrous acid (HONO) to produce the corresponding N-nitrosamine. acs.org The evidence strongly suggests that the heterogeneous reaction of surface-adsorbed organic amines with HONO is a significant pathway for N-nitrosamine production. acs.org

| Amine | Abbreviation | Reaction Rate Constant (k_HONO) |

|---|---|---|

| Dibenzylamine | DBzA | 1.21 × 10⁻³ |

| Dioctylamine | DOtA | 2.13 × 10⁻³ |

Data from laboratory flow tube experiments studying heterogeneous reactions of amines with approximately 70 ppb of HONO.

Degradation Mechanisms and Persistence in Environmental Matrices

The persistence of this compound in the environment is influenced by its resistance to degradation. While some information suggests a lack of ready degradability, thermofisher.com amines in general can be broken down through several mechanisms.

Atmospheric Degradation: In the atmosphere, amines are subject to degradation, which is considered one of the most important environmental degradation processes. ieaghg.org This can involve reactions with hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). These reactions can lead to the formation of various degradation products, including aldehydes, ketones, and smaller alkylamines. ieaghg.org

Biodegradation: Microbial degradation is another key pathway for the removal of amines from water and soil. Specific bacterial strains have been shown to be capable of degrading alkylamines. For instance, a strain of the Pseudomonas species was isolated that could effectively degrade pentylamine and aniline (B41778) in petrochemical wastewater. nih.gov The study found that under optimal conditions (30°C, pH 7.0, 24-hour reaction time), the strain degraded 93% of the pentylamine. nih.gov While this demonstrates the potential for biodegradation of shorter-chain alkylamines, the longer, more hydrophobic alkyl chains of this compound may influence its bioavailability and degradation rate.

Advanced Analytical Methodologies for Amine Detection in Environmental Samples

Detecting and quantifying trace levels of this compound and other amines in complex environmental matrices like air, water, and soil requires highly sensitive and selective analytical methods. researchgate.net

High-Resolution Spectroscopic and Chromatographic Approaches for Trace Analysis

Chromatographic techniques, often coupled with mass spectrometry, are the cornerstone for the trace analysis of amines.

Gas Chromatography (GC): GC is a well-established method for separating volatile and semi-volatile amines. nih.gov For trace analysis, specific detectors like the nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) are used. researchgate.net The use of a nitrogen-sensitive detector is a key prerequisite for achieving high sensitivity. nih.gov Static headspace preconcentration can be employed for analyzing aliphatic amines in aqueous samples, achieving detection limits in the sub-microgram per liter (µg/L) range for secondary and tertiary amines. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally unstable amines. researchgate.netresearchgate.net Since many simple alkylamines lack a strong chromophore for UV detection, a pre-column or post-column derivatization step is often necessary to attach a UV-absorbing or fluorescent tag to the amine molecule. researchgate.netresearchgate.net This enhances detection sensitivity significantly. For example, derivatization with 9-fluorenylmethyl chloroformate allows for fluorescence detection in the 0.05 to 1.0 µg/L range. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like high-resolution time-of-flight chemical ionization mass spectrometry (HR-ToF-CIMS) have been developed for the highly sensitive, real-time measurement of gaseous amines in the atmosphere. copernicus.orgresearchgate.netsemanticscholar.org This method can achieve extremely low detection limits, often in the parts-per-trillion by volume (pptv) range, allowing for detailed studies of atmospheric amine chemistry. semanticscholar.org

| Technique | Principle | Typical Analytes | Reported Detection Limit | Reference |

|---|---|---|---|---|

| GC with Nitrogen-Phosphorus Detector (NPD) | Separation by volatility, selective detection of N-containing compounds. | C1-C4 volatile aliphatic amines | 0.2 µg/L (for secondary/tertiary amines) | researchgate.net |

| HPLC with Fluorescence Detection | Separation by polarity after derivatization with a fluorescent tag. | Aliphatic and alicyclic amines | 0.05 - 1.0 µg/L | researchgate.net |

| HR-ToF-CIMS | Soft chemical ionization followed by high-resolution mass analysis. | Atmospheric gaseous amines (C1 to C6) | 0.10–0.50 pptv | semanticscholar.org |

Development of Electrochemical and Sensor-Based Detection Systems

In recent years, there has been a significant push to develop portable, cost-effective, and user-friendly sensors for the on-site, real-time monitoring of amines. nih.gov

Electrochemical Sensors: These sensors offer a promising solution for reliable and sensitive amine detection without complex sample preparation. nih.gov Amperometric biosensors, for example, can be developed using screen-printed electrodes modified with nanomaterials (e.g., carbon nanotubes) and amine oxidase enzymes. mdpi.com The enzyme catalyzes the oxidation of the target amine, and the resulting electrochemical signal is measured. These systems can be integrated into portable, miniaturized devices for field applications. mdpi.com

Future Research Directions and Translational Impact

Emerging Trends in Long-Chain Secondary Amine Chemistry

The chemistry of long-chain secondary amines is moving beyond traditional synthesis, embracing catalytic systems that offer greater efficiency and selectivity. A notable trend is the development of earth-abundant metal catalysts for their production. For instance, titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method to synthesize secondary amines by adding them across alkenes. rsc.org This approach allows for the creation of branched amine structures, which can be valuable precursors for biologically active molecules. rsc.org

Furthermore, research is focused on novel reaction pathways that were previously challenging. Efficient methods for the synthesis of secondary amines containing other functional groups, such as ether bonds, are being developed through multi-step processes involving protection, etherification, and deprotection. researchgate.net Another area of advancement is the direct amination of long-chain diols derived from plant oils, which provides an all-catalytic route to valuable diamines. researchgate.net These trends indicate a shift towards creating more complex and multifunctional long-chain amines with precise structural control.

Key factors influencing the reactivity and properties of these amines, such as basicity, are also being explored in greater detail. The basicity of an amine is a critical parameter that is affected by several factors including the charge on the nitrogen atom, conjugation, inductive effects from nearby functional groups, and the hybridization of the nitrogen's orbitals. masterorganicchemistry.com Understanding these principles is crucial for designing amines with tailored reactivity for specific applications.

Potential for Novel Functional Materials and Advanced Pharmaceutical Intermediates

The unique molecular structure of N-(N-octyl)-N-pentylamine, characterized by two long alkyl chains attached to a nitrogen atom, makes it and similar compounds highly suitable for applications in materials science and pharmaceuticals.

In the realm of functional materials, long-chain secondary amines are being investigated as stabilizing and phase-transfer agents for nanoparticles. uni-tuebingen.de For example, secondary amines like dioctylamine (B52008), didodecylamine, and dioctadecylamine (B92211) have been successfully used to transfer gold nanoparticles from an aqueous solution to a nonpolar solvent like toluene. uni-tuebingen.de The long hydrocarbon chains provide a hydrophobic shell around the nanoparticles, ensuring their stability and good dispersibility in nonpolar media, which is crucial for their use in creating memory elements and other electronic devices. uni-tuebingen.de The effectiveness of the transfer and the stability of the resulting nanoparticle dispersion depend on the length of the alkyl chains. uni-tuebingen.de

As pharmaceutical intermediates, amines are a cornerstone of the industry, widely present in agrochemicals and surfactants as well. europa.eu The amine functional group is a key moiety in many pharmaceutically active molecules. researchgate.net Long-chain amines, in particular, can be used to build complex molecular architectures found in modern medicines, helping to enhance properties like efficacy and bioavailability. nbinno.com While much of the literature highlights primary amines like n-octylamine, the principles extend to secondary amines which serve as versatile building blocks in organic synthesis. nbinno.comhaz-map.com

Table 1: Applications of Long-Chain Amines

| Field | Application Area | Function of Long-Chain Amine | Example Compounds/Classes |

| Materials Science | Nanotechnology | Phase-transfer and stabilizing agent for gold nanoparticles. uni-tuebingen.de | Dioctylamine, Didodecylamine, Dioctadecylamine. uni-tuebingen.de |

| Polymer Chemistry | Precursors for functional polymers and adhesives. rsc.orgresearchgate.net | Amine-terminated polypropylene. rsc.org | |

| Pharmaceuticals | Drug Synthesis | Key intermediate for Active Pharmaceutical Ingredients (APIs). europa.euresearchgate.net | N-octylamine, Secondary aryl-alkyl amines. nbinno.comacs.org |

| Agrochemicals | Formulation | Component in insecticides and other formulations. haz-map.com | n-Pentylamine. haz-map.com |

| Industrial Chemistry | Surfactants & Corrosion Inhibitors | Used in the formulation of surfactants and as corrosion inhibitors. europa.euhaz-map.com | Various aliphatic amines. haz-map.com |

Innovations in Green Chemistry and Sustainable Synthesis for Amines

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly processes, and the synthesis of amines is a major focus of this transition. rsc.orgrsc.org Traditional methods for producing secondary amines often suffer from low atom economy and the use of toxic reagents like alkyl halides. researchgate.netacs.org

Innovations in green chemistry are providing powerful alternatives. Key sustainable methodologies include:

Hydrogen Borrowing: This elegant strategy involves the metal-catalyzed amination of alcohols. The alcohol is first dehydrogenated to a carbonyl compound, which then reacts with an amine to form an imine. This imine is subsequently reduced by the hydrogen "borrowed" in the first step, regenerating the catalyst and yielding the final amine product with water as the only byproduct. rsc.org

Reductive Amination: This is a highly attractive one-pot procedure where a carbonyl compound reacts with an amine in the presence of a reducing agent. researchgate.net Modern approaches utilize heterogeneous catalysts (e.g., copper-based) and molecular hydrogen as the reductant, avoiding the waste generated by stoichiometric hydride donors. researchgate.net

Use of Renewable Feedstocks: There is a strong push to produce amines from renewable resources like lignocellulose, which is the most abundant raw material on Earth. europa.eu This involves the catalytic conversion of biomass-derived platform chemicals into valuable amines, creating a fully sustainable value chain. europa.eursc.org

Enzymatic Synthesis: Biocatalysis offers a green and efficient route to amide bond formation, a related and fundamental transformation in chemistry. nih.gov Enzymatic methods, such as using Candida antarctica lipase (B570770) B, can proceed in green solvents without the need for additives or intensive purification, offering a potential pathway for other amine-related syntheses. nih.gov

These green methodologies are often evaluated using metrics from toolkits like CHEM21 to assess their environmental footprint and encourage more sustainable laboratory practices. rsc.orgrsc.org

Interdisciplinary Research Opportunities and Societal Implications

The versatility of long-chain secondary amines places them at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research with significant societal impact.

The development of novel functional materials based on these amines requires an interdisciplinary approach combining chemistry, physics, and materials science. acs.orgrsc.org For example, integrating amine-functionalized nanoparticles into electronic devices is a collaborative effort between synthetic chemists who design the molecules and materials scientists who fabricate and test the devices. uni-tuebingen.dersc.org

In the life sciences, the synthesis of chiral long-chain diamines and tetramines from natural amino acids bridges organic chemistry with biology and medicine. mdpi.com These complex amines have shown interesting biological properties and are studied for their potential in chemotherapy. mdpi.com

Furthermore, there is growing interdisciplinary interest in using natural products, including plant extracts that may contain amine derivatives, for applications like eco-friendly corrosion inhibition. mdpi.com This research connects chemistry with environmental science and even cultural heritage, where such inhibitors could be used to protect historical artifacts. mdpi.com The societal implications of this research are substantial, ranging from the creation of more effective medicines and advanced electronics to the development of sustainable industrial processes and the preservation of cultural artifacts. europa.eumdpi.com

Q & A

Q. What are the recommended synthetic routes for preparing N-(N-octyl)-N-pentylamine, and how can its purity be validated?

Methodological Answer: this compound can be synthesized via reductive amination or alkylation of pentylamine with 1-bromooctane. Key steps include:

- Alkylation : React pentylamine with 1-bromooctane in anhydrous conditions using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.

- Purification : Distill the crude product under reduced pressure (e.g., 0.1–1 mmHg) to isolate the tertiary amine.

- Characterization : Validate purity using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy. Compare retention times or spectral peaks with reference standards. Purity ≥98% is typical for research-grade synthesis .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer: For trace analysis in environmental or biological samples:

- Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate to isolate the amine from aqueous matrices.

- GC-MS : Equip with a polar column (e.g., HP-INNOWax) to resolve tertiary amines. Monitor m/z ions specific to the molecular ion ([M⁺] = 213) and fragmentation patterns (e.g., m/z 85 for pentyl fragments).

- HPLC-MS/MS : Employ reversed-phase C18 columns with electrospray ionization (ESI) in positive mode for enhanced sensitivity. Validate with spiked recovery experiments (target: 85–115% recovery) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Discrepancies often arise from experimental conditions (temperature, solvent purity). To resolve:

- Standardized Solubility Assays : Conduct shake-flask experiments at 25°C using HPLC-grade solvents. Saturate solutions, filter (0.22 µm), and quantify via gravimetric analysis or UV-Vis (if derivatized).

- Thermodynamic Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Compare with experimental data for n-alkanes (e.g., hexane: δD = 14.9 MPa¹/²) .

Q. What methodological frameworks are appropriate for assessing developmental toxicity of this compound in preclinical models?

Methodological Answer: Adopt OECD Guideline 414 (prenatal developmental toxicity study):

- Dosing : Administer via oral gavage to pregnant rodents (e.g., Sprague-Dawley rats) at 50, 150, and 450 mg/kg/day from gestation day 6–15.

- Endpoints : Monitor maternal weight, fetal viability, and skeletal anomalies (e.g., wavy ribs). Use NOAEL/LOAEL thresholds (e.g., maternal NOAEL = 50 mg/kg; developmental NOAEL = 150 mg/kg) as seen in structurally related amines .

Q. How can this compound be integrated into polymer synthesis, and what kinetic parameters should be monitored?

Methodological Answer: As a surfactant or chain-transfer agent in controlled radical polymerization:

- RAFT Polymerization : Optimize molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2) in bulk or solution.

- Kinetic Analysis : Track monomer conversion via ¹H NMR (e.g., vinyl proton disappearance at δ 5–6 ppm). Calculate rate constants (kₚ) and dispersity (Đ = Mw/Mn) using GPC .

Q. What strategies mitigate inconsistencies in stability studies of this compound under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via LC-MS for oxidation byproducts (e.g., N-oxide formation).

- Antioxidant Additives : Evaluate efficacy of 0.1% BHT or ascorbic acid in preventing amine oxidation. Use Arrhenius modeling to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.